
8H-Purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8H-Purine is a heterocyclic aromatic organic compound that consists of a fused pyrimidine and imidazole ring system. It is a fundamental structure in biochemistry, forming the backbone of nucleic acids such as deoxyribonucleic acid and ribonucleic acid. Purines play a crucial role in various cellular processes, including energy transfer, signal transduction, and the synthesis of nucleotides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Purine typically involves the cyclization of appropriate precursors. One common method is the Traube purine synthesis, which involves the condensation of formamide with an amidine derivative under high-temperature conditions. Another method includes the use of glyoxal and urea in the presence of a strong acid to form the purine ring system .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. The process may involve the use of high-pressure reactors and continuous flow systems to ensure efficient production. Ion-exchange chromatography is frequently used for the purification of purine bases .
Análisis De Reacciones Químicas
Types of Reactions: 8H-Purine undergoes various chemical reactions, including:
Oxidation: Oxidation of purines can lead to the formation of uric acid and other oxidized derivatives.
Reduction: Reduction reactions can convert purines into their respective dihydropurine forms.
Substitution: Halogenation, nitration, and alkylation are common substitution reactions involving purines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and alkylating agents like methyl iodide.
Major Products:
Oxidation: Uric acid.
Reduction: Dihydropurine derivatives.
Substitution: Halopurines, nitropurines, and alkylpurines.
Aplicaciones Científicas De Investigación
8H-Purine and its derivatives have extensive applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Integral components of nucleic acids, playing a role in genetic information storage and transfer.
Medicine: Purine analogs are used in chemotherapy for their ability to interfere with nucleic acid synthesis.
Industry: Employed in the production of pharmaceuticals and as intermediates in various chemical processes
Mecanismo De Acción
8H-Purine exerts its effects primarily through its incorporation into nucleic acids. It can act as a substrate for enzymes involved in nucleotide synthesis and metabolism. Purines bind to specific receptors, such as purinoceptors, which mediate various cellular responses, including signal transduction and energy transfer .
Comparación Con Compuestos Similares
Adenine: A purine base found in nucleic acids, involved in energy transfer as part of adenosine triphosphate.
Guanine: Another purine base in nucleic acids, playing a role in genetic coding.
Hypoxanthine: An intermediate in the degradation of adenine and guanine.
Xanthine: A product of purine metabolism, further oxidized to uric acid.
Uniqueness: 8H-Purine is unique due to its structural versatility and its role as a precursor to various biologically significant molecules. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry and biochemistry .
Propiedades
Número CAS |
273-28-9 |
|---|---|
Fórmula molecular |
C5H4N4 |
Peso molecular |
120.11 g/mol |
Nombre IUPAC |
8H-purine |
InChI |
InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-2H,3H2 |
Clave InChI |
GPFABQVNFOPIDQ-UHFFFAOYSA-N |
SMILES canónico |
C1N=C2C=NC=NC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


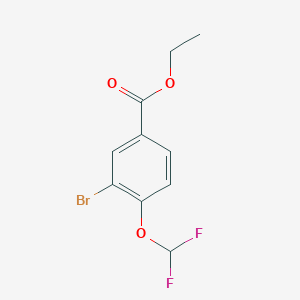

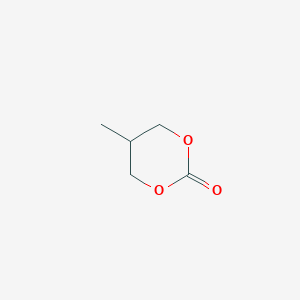


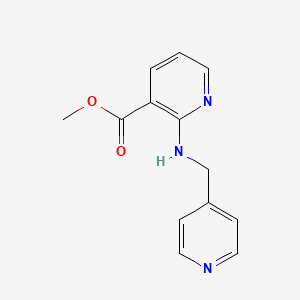
![2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11925483.png)


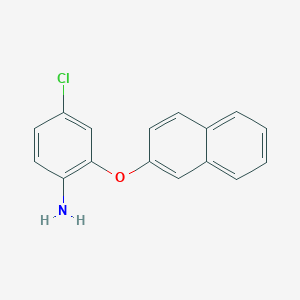


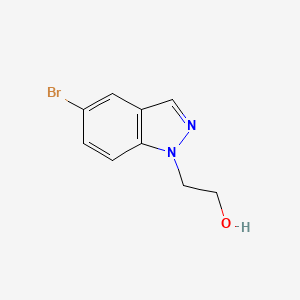
![3-Bromo-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B11925527.png)
